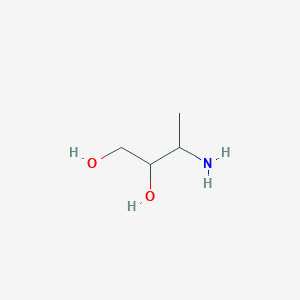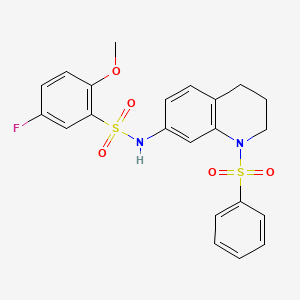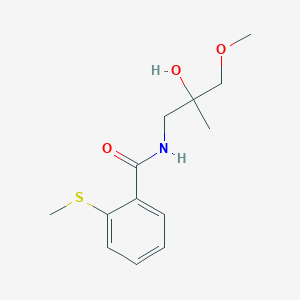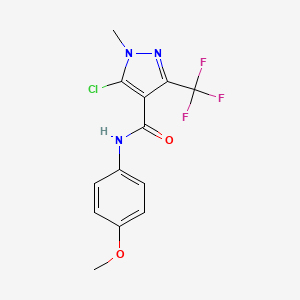
3-Aminobutane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a primary amine and a diol, meaning it contains both an amino group (-NH2) and two hydroxyl groups (-OH). This compound has garnered significant attention in various fields, including medical, environmental, and industrial research.
作用机制
Target of Action
Similar compounds such as 3-methyl-benzene-1,2-diol have been found to target proteins like biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
It’s known that similar diols can undergo periodate cleavage, a reaction that selectively breaks the carbon-carbon bond and marks the carbon atoms that originally formed that bond . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have been found to play a role in the metabolism of eukaryotic organisms . They participate in regulating and managing cell growth, endocytosis, stress responses, and apoptosis .
Pharmacokinetics
It’s known that the compound is a crystalline substance that is hygroscopic . It has a melting point of 52-55°C and a boiling point of 115-116°C . It’s soluble in water and alcohol, suggesting good bioavailability .
Result of Action
Similar compounds have been found to play a role in various physiological processes in eukaryotic organisms, including cell growth, endocytosis, stress responses, and apoptosis .
Action Environment
It’s known that the compound is hygroscopic and stable, suggesting that it may be sensitive to moisture in the environment .
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminobutane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or the hydrolysis of nitriles followed by reduction. These methods are preferred due to their efficiency and scalability .
化学反应分析
Types of Reactions: 3-Aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
科学研究应用
3-Aminobutane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
2-Aminobutane-1,3-diol: Similar structure but different positioning of the amino and hydroxyl groups.
3-Aminopropane-1,2-diol: One carbon shorter in the chain length.
4-Aminobutane-1,2,3-triol: Contains an additional hydroxyl group
Uniqueness: 3-Aminobutane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and two hydroxyl groups allows for versatile reactivity and a wide range of applications .
属性
IUPAC Name |
3-aminobutane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXMWOWMBOMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)
![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)


![2-(3,4-dimethoxyphenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2796662.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)
![N-benzyl-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2796666.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2796669.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2796671.png)
![N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2796672.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)
